molecular formula C21H27N5O3S B2397608 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-42-0

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Numéro de catalogue: B2397608
Numéro CAS: 2034297-42-0
Poids moléculaire: 429.54
Clé InChI: WNUXRWZXXFKGNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of programmed cell death and is implicated in diverse pathological processes, including neurodegenerative diseases, ischemia, and tumor suppression. This compound demonstrates high affinity and selectivity for DAPK1, making it an invaluable pharmacological tool for elucidating the kinase's role in apoptotic signaling pathways and its cross-talk with other regulatory networks . Its core quinazolinone structure is a privileged scaffold in kinase inhibitor design, contributing to its strong binding affinity. Research applications for this inhibitor include the study of neuronal cell death in models of Alzheimer's disease and stroke, the investigation of DAPK1's tumor-suppressive functions in cancer biology, and the exploration of its role in modulating inflammatory responses. By specifically inhibiting DAPK1, researchers can dissect its contribution to complex disease etiologies and validate its potential as a therapeutic target .

Propriétés

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-14(2)26-16(4)20(15(3)23-26)30(28,29)24-11-7-8-17(12-24)25-13-22-19-10-6-5-9-18(19)21(25)27/h5-6,9-10,13-14,17H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUXRWZXXFKGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 350.44 g/mol. The structure features a quinazolinone core substituted with a piperidine and a pyrazole moiety, which are known to influence its biological interactions.

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Quinazolinone derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : Pyrazole-containing compounds have shown effectiveness against bacterial and fungal strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

In Vitro Studies

Recent studies have reported the synthesis and biological evaluation of related compounds. For instance, a study highlighted the antitumor, antibacterial, and antifungal activities of synthesized quinazolinone derivatives. The results indicated significant inhibitory effects on cancer cell lines and pathogenic microorganisms, suggesting that the compound may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibition of fungal growth

Case Studies

  • Antitumor Activity : A study involving similar quinazolinone derivatives demonstrated that these compounds could induce apoptosis in cancer cells via the activation of caspase pathways. This suggests that our compound may also act through similar apoptotic mechanisms.
  • Antimicrobial Efficacy : Another investigation focused on pyrazole derivatives revealed their effectiveness against resistant bacterial strains, indicating potential for development as new antimicrobial agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of quinazolinone derivatives typically includes moderate absorption and distribution characteristics, with metabolism predominantly occurring in the liver. Toxicological assessments suggest that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety parameters for human use.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications:

Anti-inflammatory Activity : Similar pyrazole derivatives have shown anti-inflammatory effects, indicating that this compound might inhibit inflammatory pathways through interaction with specific enzymes or receptors involved in inflammation .

Antiviral Properties : Research on pyrazole derivatives indicates their effectiveness against various viruses, including influenza and HIV. The unique structure of this compound may enhance its antiviral efficacy by targeting viral replication mechanisms .

Anticancer Potential : The quinazolinone moiety is known for its anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical signaling pathways .

Biological Studies

The compound can serve as a valuable tool in biological research:

Enzyme Inhibition Studies : Its potential to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms. This could lead to the development of new inhibitors for therapeutic use .

Receptor Interaction Studies : Given its structural similarity to known bioactive molecules, this compound can be used to explore interactions with G protein-coupled receptors, which are pivotal in many physiological processes .

Industrial Applications

In industrial settings, the compound may find applications in the synthesis of advanced materials:

Chemical Synthesis Building Block : Its unique combination of functional groups allows it to act as a building block for synthesizing more complex organic molecules, potentially leading to new materials with tailored properties for electronics or pharmaceuticals .

Case Studies and Research Findings

Several studies have provided insights into the applications of similar compounds:

Case Study: Pyrazole Derivatives as Antiviral Agents

A study highlighted the effectiveness of pyrazole derivatives against a range of viruses, demonstrating that modifications to the pyrazole ring can significantly enhance antiviral activity. This suggests that the compound could be similarly effective against viral pathogens .

Case Study: Quinazolinone Derivatives in Cancer Therapy

Research has shown that quinazolinone derivatives exhibit potent anticancer activity by inhibiting specific kinases involved in tumor growth. The structural features of this compound may allow it to target similar pathways effectively .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural differences between Compound A and related quinazolinone/pyrimidinone derivatives from literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Compound A Quinazolin-4(3H)-one - Piperidin-3-yl linked via sulfonyl to 1-isopropyl-3,5-dimethylpyrazole ~470 (calculated) High steric bulk, sulfonyl bridge
3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one Dihydroquinazolin-4(1H)-one - 1,3,5-Trimethylpyrazole at C2; hydroxy group at C3 272.30 Reduced aromaticity, polar hydroxy group
8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one - Piperidine linked via ethyl-pyrazole to C8 ~420 (estimated) Pyrido-pyrimidine core, phenyl-piperidine
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-SEM-protected derivative Pyrido[3,4-d]pyrimidin-4(3H)-one - Dichlorobenzyl-piperidine-ethyl-pyrazole; SEM-protected N3 ~680 (estimated) Halogenated aromatic group, SEM protecting group
Key Observations:
  • Core Structure: Compound A utilizes a quinazolinone core, whereas analogs in –5 employ pyrido[3,4-d]pyrimidin-4(3H)-one, which offers an additional nitrogen atom and altered electronic properties .
  • Substituent Complexity : The sulfonyl-piperidine-pyrazole motif in Compound A is distinct from the ethyl-linked piperidine-pyrazole groups in –3. The sulfonyl bridge may enhance conformational rigidity compared to flexible ethyl linkers .

Hypothesized Pharmacological Profiles

  • Target Selectivity : The sulfonyl group may mimic ATP-binding motifs in kinase targets, as seen in sulfonamide-containing kinase inhibitors .
  • Metabolic Stability : The bulky isopropyl and dimethyl groups could reduce cytochrome P450-mediated metabolism compared to less-substituted analogs .
  • Limitations : Higher molecular weight (~470 g/mol) may challenge compliance with Lipinski’s rules, unlike lower-weight derivatives (e.g., 272.30 g/mol in ).

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to enhance yield and purity?

  • The synthesis involves multi-step reactions, including sulfonylation of the pyrazole ring, piperidine functionalization, and quinazolinone cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (<0.001 Da error) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and pyrazole rings .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Q. How should initial biological activity screens be designed to evaluate therapeutic potential?

  • Prioritize in vitro assays targeting mechanisms suggested by structural analogs:

  • Antioxidant activity : DPPH radical scavenging assay with IC₅₀ quantification .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA .
  • Kinase inhibition : Screen against tyrosine kinase families (e.g., EGFR) via fluorescence polarization .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) given the compound’s complexity?

  • Systematic substitution : Modify the isopropyl group on the pyrazole ring to assess steric effects on sulfonylation .
  • Bioisosteric replacement : Replace the quinazolinone core with pyridopyrimidinone to study scaffold flexibility .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. How can computational methods resolve ambiguities in 3D conformation and target binding?

  • Density Functional Theory (DFT) : Predicts regioselectivity in cyclization steps and optimizes transition states .
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the piperidine ring in lipid bilayers .
  • Ensemble Docking : Accounts for protein flexibility when predicting binding to kinases or inflammatory targets .

Q. What experimental approaches address contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution via LC-MS/MS after oral administration in rodent models .
  • Metabolite identification : Use hepatic microsomes to detect oxidative metabolites that may reduce efficacy .
  • Dose-response recalibration : Adjust in vitro assays to mimic physiological concentrations (e.g., serum protein binding effects) .

Q. What methodologies enable gram-scale synthesis while maintaining efficiency?

  • Flow chemistry : Continuous processing reduces intermediate isolation steps and improves heat management .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling steps .
  • Crystallization optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity .

Q. Which techniques are critical for assessing metabolic stability and metabolite toxicity?

  • LC-HRMS/MS : Identify Phase I/II metabolites in human liver microsomes .
  • CYP450 inhibition assays : Evaluate potential drug-drug interactions using fluorogenic substrates .
  • Ames test : Screen mutagenicity of major metabolites in Salmonella typhimurium strains .

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